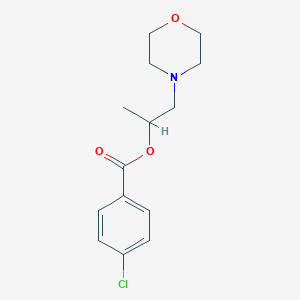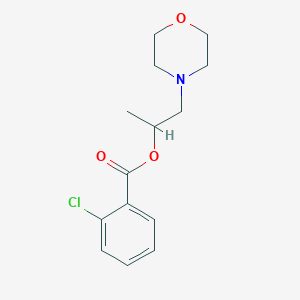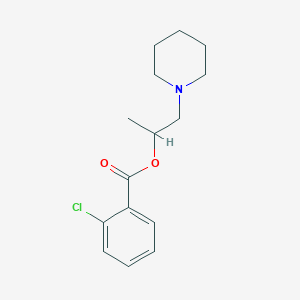
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide, also known as CN-Pyridine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, this compound has been used as a ligand for various metal catalysts, such as palladium and copper.
Mécanisme D'action
The exact mechanism of action of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is not fully understood. However, studies have shown that this compound can interact with various biological targets, including DNA, enzymes, and receptors. This compound can form adducts with DNA, leading to DNA damage and cell death. This compound can also inhibit the activity of enzymes, such as topoisomerase and proteasome, leading to the inhibition of cell proliferation. In addition, this compound can bind to receptors, such as GABA-A receptors, leading to the modulation of neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the replication of viruses, such as influenza virus and herpes simplex virus. In vivo studies have shown that this compound can reduce tumor growth and improve survival in animal models of cancer. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has several advantages for lab experiments, including its simple synthesis method, high yield, and diverse applications. However, this compound also has some limitations, including its potential toxicity and instability in aqueous solutions. Therefore, proper safety precautions should be taken when handling this compound, and its stability should be carefully monitored in experiments.
Orientations Futures
There are several future directions for the study of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide. First, further studies are needed to elucidate the exact mechanism of action of this compound and its interactions with biological targets. Second, the potential applications of this compound in other fields, such as energy storage and environmental remediation, should be explored. Third, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved properties. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and clinical trials could pave the way for its potential use in human medicine.
Conclusion
In conclusion, this compound is a chemical compound with diverse applications in various fields. Its simple synthesis method, high yield, and potential biological activities make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Méthodes De Synthèse
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can be synthesized through a one-pot reaction of cyclohexylamine, 2-pyridinecarboxaldehyde, and nitrosobenzene in the presence of acetic acid. The reaction proceeds through a condensation reaction followed by a nitrosation reaction, resulting in the formation of this compound. The synthesis method is relatively simple, and the yield of this compound can reach up to 82%.
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C13H17N3O2/c17-13(15-10-6-2-1-3-7-10)12(16-18)11-8-4-5-9-14-11/h4-5,8-10,14H,1-3,6-7H2,(H,15,17)/b12-11- |
Clé InChI |
BLZSIYQQFPXLGC-QXMHVHEDSA-N |
SMILES isomérique |
C1CCC(CC1)NC(=O)/C(=C/2\C=CC=CN2)/N=O |
SMILES |
C1CCC(CC1)NC(=O)C(=C2C=CC=CN2)N=O |
SMILES canonique |
C1CCC(CC1)NC(=O)C(=C2C=CC=CN2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)






![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)

